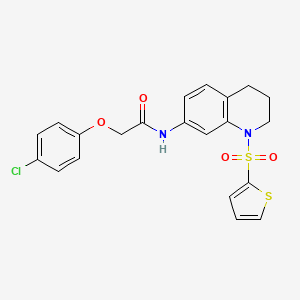

2-(4-chlorophenoxy)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S2/c22-16-6-9-18(10-7-16)28-14-20(25)23-17-8-5-15-3-1-11-24(19(15)13-17)30(26,27)21-4-2-12-29-21/h2,4-10,12-13H,1,3,11,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDQAIJLZCJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key Structural Differences:

- Unique Features of Target Compound: The tetrahydroquinolin core provides a rigid, bicyclic framework distinct from simpler benzene or indole backbones in analogs.

Physicochemical Properties

- Solubility: The tetrahydroquinolin core and thiophen-2-ylsulfonyl group may reduce aqueous solubility compared to simpler phenylacetamides (e.g., ), but enhance lipid membrane permeability .

- Analogous compounds (e.g., ) exhibit intermolecular hydrogen bonding (N—H···O, C—H···O), which likely stabilizes the target’s solid-state structure .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, including:

Sulfonylation : Introduce the thiophen-2-ylsulfonyl group to the tetrahydroquinoline scaffold using sulfonyl chlorides under anhydrous conditions (e.g., THF, 0–5°C) .

Acetamide Coupling : React 4-chlorophenoxyacetyl chloride with the sulfonylated intermediate via nucleophilic acyl substitution. Use a base like triethylamine to neutralize HCl .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) .

Key Considerations :

- Control temperature and solvent polarity to minimize side reactions (e.g., over-sulfonylation).

- Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yield .

Basic: What analytical techniques are recommended for structural validation?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Confirm aromatic protons (δ 6.8–8.2 ppm), sulfonyl group (no direct protons), and tetrahydroquinoline CH2/CH3 signals (δ 1.5–3.5 ppm) .

- ¹³C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO2, δ 115–120 ppm) carbons .

Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (calculated for C21H20ClNO4S2: ~481.5 g/mol) and detect fragmentation patterns .

HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Orthogonal Assays :

- In Vitro : Compare IC50 values across multiple cell lines (e.g., MTT assay for cytotoxicity, fluorescence-based assays for target binding) .

- Enzymatic Studies : Test inhibition of kinases or receptors (e.g., fluorescence polarization for binding affinity) .

Control Experiments : Use structurally analogous compounds (e.g., replacing the chlorophenoxy group with fluorophenoxy) to isolate activity contributions .

Data Normalization : Account for batch-to-batch variability by standardizing cell culture conditions and solvent controls (DMSO ≤0.1%) .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the tetrahydroquinoline ring .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict activity trends .

Advanced: How to address challenges in crystallographic characterization?

Methodological Answer:

Crystal Growth : Use slow evaporation (ethanol/water, 4°C) to obtain single crystals. Add a seed crystal if nucleation is erratic .

Refinement with SHELXL :

- Resolve disorder in the thiophene ring using PART and AFIX commands.

- Apply restraints for anisotropic displacement parameters (ADPs) of the sulfonyl group .

Validation : Check for twinning using PLATON and refine with TWIN/BASF commands if needed .

Basic: What stability studies are critical for pharmacological evaluation?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH, 24 hr) to assess hydrolytic stability.

- Oxidative stress (3% H2O2, 6 hr) .

Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C ideal for storage) .

Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .

Advanced: How to analyze pharmacological potential using in vivo models?

Methodological Answer:

Pharmacokinetics :

- ADME : Measure plasma half-life (IV/oral administration in rodents) and tissue distribution via LC-MS/MS .

Toxicity Screening :

- Acute toxicity (OECD 423): Dose escalation in mice (10–300 mg/kg).

- Genotoxicity: Ames test (TA98/TA100 strains) .

Efficacy Models :

- Neuropathic pain: Chronic constriction injury (CCI) model in rats (mechanical allodynia tests) .

Table 1: Structural Analogs and Comparative Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.